

Indocyanine Green (ICG) in Cell Biology: A Technical Guide

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Compound of Interest		
Compound Name:	Iodine Green	
Cat. No.:	B1242079	Get Quote

Indocyanine green (ICG) is a tricarbocyanine dye that has become an indispensable tool in cell biology research and clinical diagnostics. Its significance lies in its unique spectral properties: it absorbs and fluoresces in the near-infrared (NIR) window (approximately 700-900 nm). This region of the electromagnetic spectrum is often called the "optical window" for biological tissues because it allows for deeper light penetration due to reduced absorption by endogenous molecules like hemoglobin and water, and minimized tissue autofluorescence. ICG's ability to act as both a fluorescent contrast agent and a photosensitizer has led to its widespread application in high-resolution cellular imaging, photodynamic therapy, and cell viability assessment.

Quantitative Data Summary

The utility of ICG in various applications is dictated by its photophysical properties. The following table summarizes key quantitative data for ICG.



Property	Value	Notes
Peak Absorption (λ_abs)	~780 nm (in plasma/serum)	The exact peak can shift depending on the solvent and its binding to proteins like albumin.
Peak Emission (λ_em)	~820 nm	Provides a Stokes shift that is adequate for distinguishing emission from excitation light.
Molar Extinction Coeff.	1.0-2.5 x 10^5 M ⁻¹ cm ⁻¹	High molar extinction coefficient contributes to its effectiveness as a photosensitizer.
Quantum Yield	~0.01-0.08	The quantum yield is relatively low but sufficient for NIR imaging. It can be influenced by the solvent and aggregation state.
Working Concentration	10-100 μg/mL (in vitro staining)	Optimal concentration can vary based on cell type and specific application.
Working Concentration	25-50 μM (Photodynamic Therapy)	Higher concentrations are often used to maximize the generation of reactive oxygen species.

Core Applications and Experimental Protocols Near-Infrared (NIR) Fluorescence Imaging

ICG is extensively used for in vitro and in vivo imaging of cells. Its NIR fluorescence allows for deep tissue imaging with a high signal-to-noise ratio. It is commonly employed for visualizing cellular structures and for tracking the biodistribution of labeled cells in small animal models.

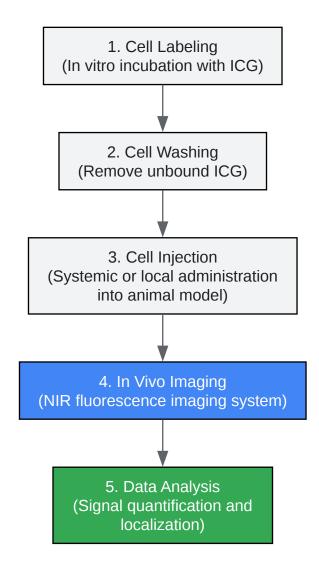
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- Reagent Preparation: Prepare a stock solution of ICG (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO) or water. Further dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired working concentration (e.g., 25-50 µg/mL).
- Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).
- Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the ICG working solution to the cells and incubate for 15-30 minutes at 37°C. The incubation time may need optimization depending on the cell line.
- Washing: After incubation, remove the ICG solution and wash the cells two to three times with PBS to remove any unbound dye.
- Imaging: Add fresh culture medium or PBS to the cells. Visualize the stained cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 810-840 nm).





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Caption: Workflow for tracking ICG-labeled cells in an animal model.

Photodynamic Therapy (PDT)

ICG can act as a photosensitizer, generating cytotoxic reactive oxygen species (ROS) upon irradiation with NIR light. This property is harnessed for photodynamic therapy to selectively destroy target cells, particularly cancer cells. The mechanism involves ICG absorbing light energy and transferring it to molecular oxygen, creating singlet oxygen, a highly reactive ROS that induces oxidative stress and triggers apoptotic or necrotic cell death pathways.

 Reagent Preparation: Prepare a stock solution of ICG as described above. Dilute to a working concentration of 25-50 μM in a serum-free medium.

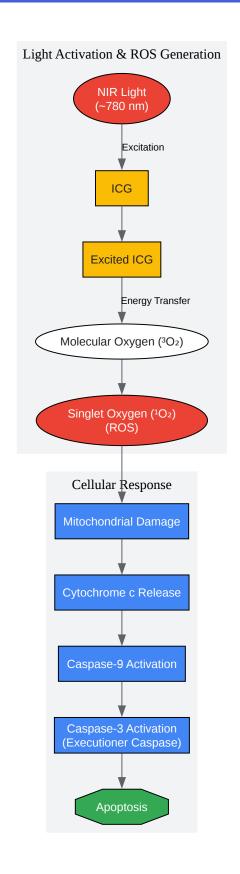
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- Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.
- ICG Incubation: Replace the medium with the ICG working solution and incubate for 1-4 hours to allow for cellular uptake.
- Washing: Remove the ICG solution and wash the cells gently with PBS.
- Irradiation: Add fresh culture medium. Irradiate the cells with a NIR laser or LED light source (e.g., 780-810 nm) at a specific power density (e.g., 1 W/cm²) for a defined duration. A nonirradiated control group (ICG only) and a light-only control group (no ICG) should be included.
- Post-Irradiation Incubation: Incubate the cells for 24-48 hours to allow for the induction of cell death.
- Viability Assessment: Assess cell viability using a standard method such as an MTT assay, or by staining with viability dyes like Propidium Iodide and analyzing via flow cytometry or fluorescence microscopy.





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Caption: ICG-PDT mechanism leading to apoptosis via ROS production.



Cell Viability and Cytotoxicity Assessment

ICG can also be used as a simple dye for assessing cell viability. The principle is based on the integrity of the cell membrane. In viable cells with intact membranes, ICG uptake is generally low. However, in dead or dying cells with compromised membranes, the dye can readily enter and accumulate within the cytoplasm. This differential uptake allows for the distinguishing of live and dead cell populations.

- Cell Preparation: Prepare a single-cell suspension of the cell population to be analyzed.
- Staining: Add ICG to the cell suspension at a final concentration of 1-5 μg/mL. Incubate for 10-15 minutes at room temperature, protected from light.
- Analysis: Analyze the cells using a flow cytometer equipped with a laser for excitation in the far-red spectrum (e.g., 633 nm or similar, although not optimal, it can excite ICG) and an appropriate NIR detector.
- Data Interpretation: The population of cells with high ICG fluorescence represents the nonviable or membrane-compromised cells, while the low-fluorescence population represents viable cells.



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Caption: Principle of ICG-based cell viability determination.

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